![molecular formula C24H23ClN2O3 B303973 N-[1-({[2-(3-chlorophenyl)ethyl]amino}carbonyl)-2-(2-furyl)vinyl]-3,4-dimethylbenzamide](/img/structure/B303973.png)
N-[1-({[2-(3-chlorophenyl)ethyl]amino}carbonyl)-2-(2-furyl)vinyl]-3,4-dimethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-({[2-(3-chlorophenyl)ethyl]amino}carbonyl)-2-(2-furyl)vinyl]-3,4-dimethylbenzamide is a chemical compound that has been synthesized for its potential application in scientific research. This compound has gained attention due to its unique chemical structure and potential biological activity.
Wirkmechanismus
The mechanism of action of N-[1-({[2-(3-chlorophenyl)ethyl]amino}carbonyl)-2-(2-furyl)vinyl]-3,4-dimethylbenzamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in disease processes. For example, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects:
N-[1-({[2-(3-chlorophenyl)ethyl]amino}carbonyl)-2-(2-furyl)vinyl]-3,4-dimethylbenzamide has been shown to have several biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells, as well as to have activity against other diseases such as Alzheimer's and Parkinson's. Additionally, this compound has been shown to have fluorescent properties, making it a potential probe for imaging applications.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[1-({[2-(3-chlorophenyl)ethyl]amino}carbonyl)-2-(2-furyl)vinyl]-3,4-dimethylbenzamide in lab experiments is its potential as a fluorescent probe for imaging applications. Additionally, this compound has shown activity against several diseases, making it a potential lead compound for drug development. However, one limitation of using this compound in lab experiments is its potential toxicity, which must be carefully evaluated.
Zukünftige Richtungen
There are several future directions for research on N-[1-({[2-(3-chlorophenyl)ethyl]amino}carbonyl)-2-(2-furyl)vinyl]-3,4-dimethylbenzamide. One direction is to further investigate the mechanism of action of this compound, as well as to identify its molecular targets. Additionally, further studies are needed to evaluate the potential toxicity of this compound and to optimize its pharmacokinetic properties. Finally, this compound could be used as a lead compound for drug development, with further studies needed to identify analogs with improved activity and selectivity.
Synthesemethoden
The synthesis of N-[1-({[2-(3-chlorophenyl)ethyl]amino}carbonyl)-2-(2-furyl)vinyl]-3,4-dimethylbenzamide involves several steps. The starting materials include 3,4-dimethylbenzoyl chloride, 3-chlorophenethylamine, furfurylamine, and triethylamine. The reaction proceeds through the formation of an amide bond between 3,4-dimethylbenzoyl chloride and 3-chlorophenethylamine, followed by the addition of furfurylamine to form the vinyl group. The final product is obtained after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
N-[1-({[2-(3-chlorophenyl)ethyl]amino}carbonyl)-2-(2-furyl)vinyl]-3,4-dimethylbenzamide has been synthesized for its potential application in scientific research. This compound has been studied for its potential as an anticancer agent, as well as for its activity against other diseases such as Alzheimer's and Parkinson's. Additionally, this compound has been studied for its potential as a fluorescent probe for imaging applications.
Eigenschaften
Produktname |
N-[1-({[2-(3-chlorophenyl)ethyl]amino}carbonyl)-2-(2-furyl)vinyl]-3,4-dimethylbenzamide |
---|---|
Molekularformel |
C24H23ClN2O3 |
Molekulargewicht |
422.9 g/mol |
IUPAC-Name |
N-[(Z)-3-[2-(3-chlorophenyl)ethylamino]-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-3,4-dimethylbenzamide |
InChI |
InChI=1S/C24H23ClN2O3/c1-16-8-9-19(13-17(16)2)23(28)27-22(15-21-7-4-12-30-21)24(29)26-11-10-18-5-3-6-20(25)14-18/h3-9,12-15H,10-11H2,1-2H3,(H,26,29)(H,27,28)/b22-15- |
InChI-Schlüssel |
CGEHDNSVPRHASC-JCMHNJIXSA-N |
Isomerische SMILES |
CC1=C(C=C(C=C1)C(=O)N/C(=C\C2=CC=CO2)/C(=O)NCCC3=CC(=CC=C3)Cl)C |
SMILES |
CC1=C(C=C(C=C1)C(=O)NC(=CC2=CC=CO2)C(=O)NCCC3=CC(=CC=C3)Cl)C |
Kanonische SMILES |
CC1=C(C=C(C=C1)C(=O)NC(=CC2=CC=CO2)C(=O)NCCC3=CC(=CC=C3)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.